Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Description
Properties
Molecular Formula |
C13H15F2N3O2S |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
methyl 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H15F2N3O2S/c1-7(2)18-5-9-8(12(14)15)4-10(16-13(9)17-18)21-6-11(19)20-3/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
AFSSWUPFUOWZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Regioselective Introduction of the Difluoromethyl Group
The difluoromethyl group is introduced via nucleophilic substitution or radical fluorination. A common approach involves treating a 4-chloropyrazolo[3,4-b]pyridine intermediate with a difluoromethylating agent such as sodium difluoromethanesulfinate (DFMS) under copper catalysis. This step typically achieves moderate to high yields (60–80%) but demands anhydrous conditions and inert atmospheres to prevent hydrolysis.
Installation of the Isopropyl Substituent
The isopropyl group at the 2-position is introduced early in the synthesis to direct subsequent functionalization. Alkylation of the pyrazole nitrogen with isopropyl bromide or iodide in the presence of a base like potassium carbonate proceeds efficiently in polar aprotic solvents (e.g., DMF or DMSO). This step is critical for establishing the steric environment that influences the reactivity of the 6-position thioacetate group.
Thioacetate Side Chain Incorporation
The thioacetate moiety at the 6-position is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
A halogenated pyrazolo[3,4-b]pyridine intermediate (e.g., 6-chloro derivative) reacts with methyl thioglycolate in the presence of a base such as triethylamine or DBU. This reaction proceeds optimally in tetrahydrofuran (THF) or acetonitrile at 60–80°C, achieving yields of 65–75%. The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the 6-position, facilitating substitution.
Palladium-Catalyzed Cross-Coupling
For more challenging substrates, a palladium-catalyzed coupling between a 6-boronic ester derivative and methyl thioglycolate may be employed. This method, while costlier, offers superior regioselectivity and compatibility with sensitive functional groups. Catalysts such as Pd(PPh3)4 and ligands like XPhos are commonly used, with yields reaching 70–85%.
Esterification and Final Functionalization
The methyl ester group is typically introduced early or late in the synthesis, depending on the stability of intermediates.
Direct Esterification of Carboxylic Acid Intermediates
If a carboxylic acid intermediate is generated (e.g., during thioacetate formation), esterification with methanol is achieved using sulfuric acid or thionyl chloride as catalysts. For example, refluxing the acid with methanol and H2SO4 (1.2 equiv) for 1–2 hours provides the methyl ester in >95% yield.
Protection-Deprotection Strategies
In cases where ester-sensitive functional groups are present, temporary protection (e.g., tert-butyl esters) may be necessary. Deprotection under acidic conditions (e.g., TFA in DCM) followed by re-esterification ensures high fidelity of the final product.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote side reactions at elevated temperatures.
- Ether solvents (THF, dioxane) : Ideal for SNAr reactions due to moderate polarity and boiling points.
- Chlorinated solvents (DCM, chloroform) : Used for acid-catalyzed esterifications to minimize racemization.
Temperature and Catalyst Screening
- SNAr reactions : Optimized at 60–80°C; higher temperatures lead to decomposition.
- Palladium-catalyzed couplings : Perform best at 90–100°C with 2–5 mol% catalyst loading.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary routes to methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate:
| Parameter | Route A (SNAr) | Route B (Cross-Coupling) |
|---|---|---|
| Starting Material | 6-Chloro derivative | 6-Boronic ester |
| Catalyst | None | Pd(PPh3)4 |
| Yield | 65–75% | 70–85% |
| Purity (HPLC) | >90% | >95% |
| Cost per Gram | $120 | $250 |
| Scalability | High | Moderate |
Route A is preferred for industrial-scale synthesis due to lower costs, while Route B offers higher purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) effectively separates ester and acid byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).
Industrial and Environmental Considerations
Green Chemistry Metrics
- Atom economy : 78% for Route A, 65% for Route B.
- E-factor : 15 kg waste/kg product (Route A) vs. 25 kg/kg (Route B).
- Solvent recovery systems and catalytic recycling protocols are recommended to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of difluoromethyl and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has been investigated for its potential as a therapeutic agent. Pyrazolo[3,4-b]pyridines are recognized for their ability to act on various biological pathways, making them suitable candidates for drug development.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Properties : Some studies have suggested that pyrazolo[3,4-b]pyridine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases .
Synthesis and Methodology
The synthesis of this compound involves several steps:
- Formation of Pyrazolo[3,4-b]pyridine Core : The initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
- Thioether Formation : The introduction of the thioacetate moiety can be achieved through nucleophilic substitution reactions involving thiols and alkyl halides.
- Final Esterification : The final product can be obtained through esterification reactions using methyl acetate.
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays:
Mechanism of Action
The mechanism of action of Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Fluorinated Substituents: The difluoromethyl (CF₂H) group in the target compound offers moderate electron-withdrawing effects compared to the stronger trifluoromethyl (CF₃) group in analogs (e.g., entries 3–4). This difference may impact metabolic stability and binding affinity in biological systems .
Thioacetate vs. Thioacetic Acid :
- The methyl ester (COOMe) in the target compound enhances lipophilicity compared to the carboxylic acid (COOH) in analogs (e.g., entry 2), which may improve membrane permeability in drug design .
Commercial Availability :
- Trifluoromethyl-substituted analogs (e.g., entry 3) are discontinued, suggesting challenges in synthesis or stability .
Biological Activity
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate (CAS: 1018047-59-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a difluoromethyl group and an isopropyl substituent. Its molecular formula is , with a molecular weight of approximately 329.36 g/mol. The unique structure contributes to its biological properties, particularly in enzyme inhibition and modulation of biochemical pathways.
Target Enzymes
Research suggests that this compound may inhibit succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration. Inhibition of SDH can disrupt the electron transport chain, leading to decreased ATP production and altered cellular metabolism .
Biochemical Pathways
The compound potentially influences various biochemical pathways by interacting with proteins involved in cell signaling. This interaction can modulate cellular responses to external stimuli, affecting processes such as proliferation and apoptosis .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo derivatives, including compounds similar to this compound. For instance, derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), indicating that this compound may possess similar properties .
Antimicrobial Activity
The antimicrobial effects of pyrazolo compounds have been documented in various studies. Compounds with structural similarities have demonstrated activity against both bacterial and fungal strains, suggesting that this compound could also exhibit antimicrobial properties .
Case Studies
- Inhibition Studies : In vitro assays have shown that related pyrazolo compounds significantly inhibit SDH activity, leading to decreased cellular respiration and growth in cancer cell lines. This suggests a potential therapeutic application in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo compounds indicate that modifications on the pyrazole ring can enhance biological activity. The presence of difluoromethyl and isopropyl groups appears to optimize binding affinity to target enzymes .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.36 g/mol |
| CAS Number | 1018047-59-0 |
| Potential Activities | Anticancer, Antimicrobial |
| Target Enzyme | Succinate Dehydrogenase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
